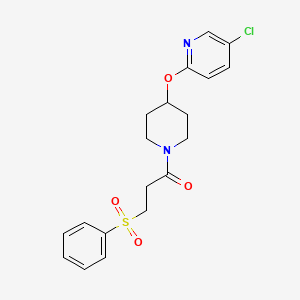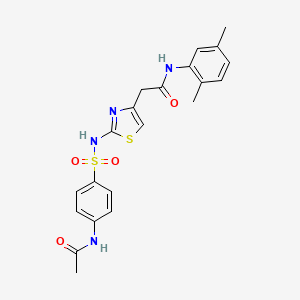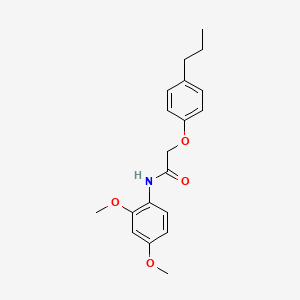![molecular formula C11H6ClN3O3S B2776816 6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-09-2](/img/structure/B2776816.png)
6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitro group and the chlorophenoxy moiety in the structure of this compound contributes to its unique chemical properties and biological activities.
Mecanismo De Acción
Target of Action
The primary targets of 6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells are targeted due to their abnormal growth and division, which is a characteristic feature of cancer.
Mode of Action
The compound interacts with its targets by inducing cytotoxicity, which is the quality of being toxic to cells . This interaction results in the death of the cancer cells, thereby inhibiting their growth and proliferation. The compound’s cytotoxic ability was tested using XTT tests .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and division. It induces mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis, or programmed cell death . This disruption of the normal cell cycle leads to the death of the cancer cells and prevents the formation of new cancer cells.
Result of Action
The result of the compound’s action is the death of cancer cells and the inhibition of their growth and proliferation. In tests, the compound exhibited much higher cytotoxic activity on cancer cells than on normal cells . This selective toxicity is a desirable feature in anticancer drugs, as it allows for the effective treatment of cancer while minimizing damage to healthy cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorophenol with 2-bromo-5-nitroimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and photographic sensitizers
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
- 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
- Benzothiazole derivatives
Uniqueness
6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is unique due to the presence of both the nitro group and the chlorophenoxy moiety, which contribute to its distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these functional groups .
Propiedades
IUPAC Name |
6-(3-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-7-2-1-3-8(6-7)18-9-10(15(16)17)14-4-5-19-11(14)13-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRINROOVUBTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2776734.png)



![3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2776740.png)

![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2776742.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)


![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2776753.png)

![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2776756.png)
